molecular formula C10H11Cl2NO2 B1380990 (4-Amino-3,5-dichlorophenyl)acetic acid ethyl ester CAS No. 1258845-93-0

(4-Amino-3,5-dichlorophenyl)acetic acid ethyl ester

Cat. No.: B1380990
CAS No.: 1258845-93-0
M. Wt: 248.1 g/mol
InChI Key: MIOUXSFLVHDQPC-UHFFFAOYSA-N
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Description

(4-Amino-3,5-dichlorophenyl)acetic acid ethyl ester is a synthetic organic compound characterized by the presence of an amino group and two chlorine atoms on a phenyl ring, along with an acetic acid ethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Amino-3,5-dichlorophenyl)acetic acid ethyl ester typically involves the following steps:

    Starting Material: The synthesis begins with 4-aminoacetophenone.

    Chlorination: The 4-aminoacetophenone is dissolved in acetic acid (80%) and then chlorinated using a chlorine-containing glacial acetic acid solution at a temperature of 5°C.

    Esterification: The crude product is then esterified with ethanol in the presence of an acid catalyst to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, converting the compound into amines or alcohols.

    Substitution: The amino and chlorine groups on the phenyl ring make the compound susceptible to nucleophilic substitution reactions. Common reagents include sodium hydroxide or ammonia, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide in aqueous solution or ammonia in ethanol.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(4-Amino-3,5-dichlorophenyl)acetic acid ethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Amino-3,5-dichlorophenyl)acetic acid ethyl ester involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: (4-Amino-3,5-dichlorophenyl)acetic acid ethyl ester is unique due to the presence of both amino and ester functional groups, which confer distinct chemical reactivity and potential biological activities. Its combination of structural features makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

ethyl 2-(4-amino-3,5-dichlorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO2/c1-2-15-9(14)5-6-3-7(11)10(13)8(12)4-6/h3-4H,2,5,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIOUXSFLVHDQPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C(=C1)Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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